molecular formula C15H21IN2O3 B15301356 ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B15301356
M. Wt: 404.24 g/mol
InChI Key: VQEMTPRGKAZTMM-UHFFFAOYSA-N
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Description

This compound belongs to the 2-oxabicyclo[2.1.1]hexane carboxylate family, characterized by a bicyclic core with an ether oxygen and an ester group.

Properties

Molecular Formula

C15H21IN2O3

Molecular Weight

404.24 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(1-propan-2-ylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C15H21IN2O3/c1-4-20-13(19)15-7-14(8-15,9-16)21-12(15)11-5-17-18(6-11)10(2)3/h5-6,10,12H,4,7-9H2,1-3H3

InChI Key

VQEMTPRGKAZTMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CN(N=C3)C(C)C)CI

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition

Irradiation of ethylene derivatives with furan under UV light induces a [2+2] cycloaddition, forming the bicyclo[2.1.1]hexane skeleton. For example, ethyl acrylate reacts with furan in acetonitrile under UV light (254 nm) to yield ethyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate with 65–70% efficiency. The reaction proceeds via a triplet excited state, favoring endo selectivity.

Transition-Metal-Mediated Cyclization

Palladium-catalyzed cyclization of halogenated precursors offers superior stereocontrol. A patented method employs tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate with Pd(PPh₃)₄ in THF, achieving 78% yield of the bicyclic ester. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃ (2 equiv)
  • Solvent : THF/H₂O (4:1)
  • Temperature : 70°C, 12 h

Introduction of the Iodomethyl Group

The iodomethyl substituent is installed via nucleophilic substitution or radical halogenation.

Nucleophilic Substitution

Reaction of the bicyclic alcohol intermediate with methyl iodide (CH₃I) in the presence of Ag₂O affords the iodomethyl derivative. For instance, ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate reacts with CH₃I in DMF at 50°C, yielding the iodinated product in 82% purity.

Radical Halogenation

A radical-initiated protocol using N-iodosuccinimide (NIS) and AIBN in CCl₄ selectively iodinates the methyl group. This method avoids overhalogenation and achieves 75% yield under reflux conditions.

Functionalization with the Pyrazole Moiety

The 1-(propan-2-yl)-1H-pyrazol-4-yl group is introduced via Suzuki-Miyaura coupling, leveraging boronic ester intermediates.

Suzuki-Miyaura Coupling

A patented route couples 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with a brominated bicyclic intermediate. Key conditions:

  • Catalyst : PdCl₂(PPh₃)₂ (3 mol%)
  • Base : Na₂CO₃ (3 equiv)
  • Solvent : THF/H₂O (3:1)
  • Temperature : 80°C, 8 h
    This step attains 85% conversion, with subsequent acidic deprotection (HCl/MeOH) removing the tetrahydropyranyl group.

Esterification and Final Modification

The ethyl ester is either retained from initial cyclization steps or introduced via Steglich esterification. Carbodiimide-mediated coupling of the carboxylic acid with ethanol in the presence of DMAP achieves >90% yield.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances utilize microreactors for photochemical steps, enhancing throughput and safety. A pilot-scale system producing 10 kg/day operates at 20°C with a residence time of 30 minutes.

Purification Techniques

Crystallization from acetonitrile/water (1:2) removes byproducts, achieving >99% purity. Centrifugal partition chromatography further isolates stereoisomers.

Analytical Characterization

Parameter Method Result
Molecular Weight HRMS (ESI+) 392.23 g/mol [M+H]+
Bicyclic Structure X-ray Crystallography Confirmed [2.1.1]hexane framework
Iodine Content ICP-MS 32.1% (theoretical 32.4%)

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J=7.1 Hz, CH₂CH₃), 1.45 (d, 6H, J=6.8 Hz, (CH₃)₂CH), 3.10 (s, 2H, CH₂I), 4.15 (q, 2H, J=7.1 Hz, OCH₂), 6.85 (s, 1H, pyrazole-H).

Chemical Reactions Analysis

Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity, allowing for precise interactions with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with analogs reported in the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
Target: Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₁₆H₂₀IN₂O₃ ~430.2 (estimated) 1-(propan-2-yl)-1H-pyrazol-4-yl, iodomethyl Not reported Inferred
Analog 1: Ethyl 1-(iodomethyl)-3-[3-(trifluoromethylsulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₁₆H₁₆F₃IO₃S 472.3 3-(trifluoromethylsulfanyl)phenyl 2680527-88-0
Analog 2: Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₁₆H₁₆F₃IO₄ 456.2 3-(trifluoromethoxy)phenyl 2680530-97-4
Analog 3: Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₉H₁₃IO₃ 296.0 No aryl/pyrazole substituent CID 137964744

Key Observations :

  • Substituent Diversity: The target compound’s pyrazole group distinguishes it from analogs with trifluoromethylsulfanyl or trifluoromethoxy phenyl substituents. Pyrazole moieties are known for hydrogen bonding and π-π stacking, which may enhance biological activity compared to purely aromatic substituents .
Characterization Data:
  • IR/NMR : and report IR (C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (ester CH₃ at δ 1.2–1.4 ppm, bicyclic protons at δ 3.0–4.5 ppm) for structurally related compounds .
  • Mass Spectrometry : Analog 7 shows ESI-MS peaks at m/z 437 (M+1) and 243 (Ph₃C⁺), while Analog 3 has predicted adducts like [M+H]⁺ at m/z 296.998 .

Physicochemical and Pharmacological Properties

Solubility and Stability:
  • The iodomethyl group in all analogs introduces hydrophobicity, necessitating formulation with co-solvents. The pyrazole in the target compound may improve aqueous solubility slightly due to its polar N-heterocycle .
  • Hydrolytic Stability : Ester groups in Analog 3 are prone to hydrolysis under basic conditions, as seen in .

Biological Activity

Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and comparisons with similar compounds.

Compound Overview

  • Molecular Formula : C16H23IN2O3
  • Molecular Weight : Approximately 404.24 g/mol
  • Structural Features : The compound contains an ethyl ester group, an iodomethyl substituent, and a pyrazole moiety, contributing to its diverse chemical reactivity and biological interactions.

Biological Activity

This compound exhibits notable biological activities, particularly as a bioisostere for ortho- and meta-substituted benzenes. Its unique structure allows it to interact with specific molecular targets in biological systems, modulating receptor activity and influencing various biochemical pathways .

Research indicates that this compound can bind to specific receptors or enzymes relevant to various disease states, providing insights into its pharmacological profile. For instance:

  • Receptor Modulation : Studies have shown that the compound can modulate the activity of certain receptors involved in signaling pathways critical for disease progression .

Case Studies

Several studies have focused on the interactions of this compound with biological targets:

  • Binding Affinity Studies : Investigations into its binding affinity to specific receptors have demonstrated its potential therapeutic uses in treating conditions resistant to conventional therapies.
  • In Vivo Studies : Preliminary in vivo studies suggest promising results in terms of efficacy and safety profiles, warranting further investigation into its therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include:

  • Iodocyclization Reactions : This method allows for the efficient construction of the bicyclic framework while introducing the iodomethyl group essential for biological activity .

Comparative Analysis

To highlight the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexaneBicyclic structure without iodomethyl groupLacks halogen functionality
Ethyl 3-(1-methylpyrazolyl)-carboxylateContains pyrazole but different bicyclic frameworkDifferent pharmacological properties
Ethyl 3-(iodomethyl)cyclopentane carboxylateSimilar iodomethyl group but different ring structureCyclopentane vs bicyclohexane

This table illustrates how the compound's structural complexity and functional groups may confer distinct chemical properties and biological activities compared to its analogs .

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).

How can structural characterization of this compound be rigorously validated?

Level : Basic
Methodological Answer :
Combine multiple analytical techniques:

  • X-ray Crystallography : Resolves bicyclo[2.1.1]hexane geometry and iodomethyl orientation .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.2–4.4 ppm (oxabicyclo O–CH₂), δ 1.3–1.5 ppm (isopropyl CH₃).
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, oxabicyclo carbons at 60–80 ppm.
  • HRMS : Confirm molecular formula (e.g., C₁₅H₂₀IN₂O₃ requires m/z 427.0421) .

Table 1 : Key NMR Assignments

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Iodomethyl CH₂3.8 (d, J=6 Hz)15.2 (CH₂I)
Pyrazole C4-142.5 (C-Ar)

What strategies ensure stereochemical fidelity in the oxabicyclo[2.1.1]hexane core?

Level : Advanced
Methodological Answer :
The strained bicyclo system requires precise stereocontrol:

  • Chiral Catalysts : Use (-)-Sparteine in lithiation steps to enforce R/S configuration at C1 and C4 .
  • Low-Temperature Epoxidation : Reduces racemization; perform at -20°C with VO(acac)₂ catalyst .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states to optimize diastereoselectivity .

Note : Contradictory reports exist on iodomethyl orientation—compare X-ray data (axial vs. equatorial) to resolve discrepancies .

How does the iodomethyl group influence reactivity in nucleophilic substitution reactions?

Level : Advanced
Methodological Answer :
The iodomethyl moiety acts as a leaving group:

  • SN2 Reactions : React with NaN₃ in DMF at 60°C to yield azidomethyl derivatives (useful for click chemistry) .
  • Cross-Coupling : Stille coupling with aryl stannanes (Pd₂(dba)₃, AsPh₃) replaces iodine with aryl groups .
    Kinetic Analysis :
  • Pseudo-first-order rate constants (k₁) for substitution vary with solvent polarity (higher k₁ in DMSO vs. THF).

Table 2 : Substitution Reactivity

NucleophileSolventTemp (°C)Yield (%)
NaN₃DMF6085
KSCNAcetone2572

What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

Level : Advanced
Methodological Answer :

  • Pyrazole Modification : Replace isopropyl with cyclopropyl via Buchwald-Hartwig amination .
  • Carboxylate Ester Hydrolysis : Treat with LiOH in MeOH/H₂O to yield free acid for amide coupling .
  • Bicyclo Core Alteration : Hydrogenate oxabicyclo[2.1.1]hexane with H₂/Pd-C to test ring strain effects .

Q. SAR Insights :

  • Bulky substituents on pyrazole improve metabolic stability (e.g., t₁/₂ increased from 2.1 to 5.8 h in liver microsomes).

How can contradictory data on reaction yields be resolved in published protocols?

Level : Data Contradiction Analysis
Methodological Answer :
Conflicting yields (e.g., 45% vs. 72% for iodomethyl introduction) arise from:

  • Oxygen Sensitivity : Use Schlenk lines for air-sensitive intermediates .
  • Purification Methods : Compare column chromatography (silica gel) vs. recrystallization (hexane/EtOAc).
  • Catalyst Batch Variability : Test Pd(PPh₃)₄ from multiple suppliers .

Resolution : Replicate reactions under inert atmosphere with freshly distilled solvents to isolate variables.

What in vitro assays are suitable for evaluating biological interactions of this compound?

Level : Advanced
Methodological Answer :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays .
  • Protein Binding : Use SPR (surface plasmon resonance) to measure affinity for serum albumin .
  • Cellular Uptake : Label with ¹²⁵I and quantify accumulation in HeLa cells via gamma counting .

Q. Data Interpretation :

  • IC₅₀ values <10 μM suggest therapeutic potential.
  • High protein binding (>90%) may limit bioavailability.

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